N-[4-(3-CHLORO-4-METHOXYPHENYL)-3-OXO-3,4-DIHYDROPYRAZIN-2-YL]FURAN-2-CARBOXAMIDE
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Overview
Description
N-[4-(3-CHLORO-4-METHOXYPHENYL)-3-OXO-3,4-DIHYDROPYRAZIN-2-YL]FURAN-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a piperazine moiety, and a carboxamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-CHLORO-4-METHOXYPHENYL)-3-OXO-3,4-DIHYDROPYRAZIN-2-YL]FURAN-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate thioamides with α-haloketones under controlled conditions. The piperazine moiety is then introduced through nucleophilic substitution reactions, often using phenylpiperazine as a starting material. The final step involves the formation of the carboxamide group through amidation reactions, typically using N,N-dimethylamine as a reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-CHLORO-4-METHOXYPHENYL)-3-OXO-3,4-DIHYDROPYRAZIN-2-YL]FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, particularly targeting the carboxamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines or alcohols .
Scientific Research Applications
N-[4-(3-CHLORO-4-METHOXYPHENYL)-3-OXO-3,4-DIHYDROPYRAZIN-2-YL]FURAN-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(3-CHLORO-4-METHOXYPHENYL)-3-OXO-3,4-DIHYDROPYRAZIN-2-YL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The thiazole ring may also play a role in the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through its interaction with various signaling pathways and molecular targets .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-2-(4-phenylpiperazin-1-yl)-1H-indole-5-carboxamide
- N,N-dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-5-carboxamide
Uniqueness
N-[4-(3-CHLORO-4-METHOXYPHENYL)-3-OXO-3,4-DIHYDROPYRAZIN-2-YL]FURAN-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, reactivity, and therapeutic potential .
Properties
IUPAC Name |
N-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O4/c1-23-12-5-4-10(9-11(12)17)20-7-6-18-14(16(20)22)19-15(21)13-3-2-8-24-13/h2-9H,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHHTYVSGRKZQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CN=C(C2=O)NC(=O)C3=CC=CO3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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